2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate
Description
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S2/c1-2-27-14-16-28(17-15-27)25-26-22-11-8-20(18-23(22)34-25)33-24(30)19-6-9-21(10-7-19)35(31,32)29-12-4-3-5-13-29/h6-11,18H,2-5,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTNYSNUFOMQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 4-ethylpiperazine under controlled conditions to form the intermediate 2-(4-ethylpiperazin-1-yl)benzo[d]thiazole. This intermediate is then reacted with 4-(piperidin-1-ylsulfonyl)benzoic acid in the presence of coupling agents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s ethylpiperazine group distinguishes it from analogs with chloropyridinyl or methylpiperazinyl substituents (e.g., 7q, 7r, 1d). The piperidinylsulfonyl group is unique compared to the carboxamide or aryl amino groups in other compounds .
- Synthetic Yield : Yields for similar compounds range from 68–77%, suggesting that the target compound’s synthesis may require optimization to match these benchmarks .
Key Observations :
- Melting Points: The target compound’s melting point is unreported, but analogs with bulkier substituents (e.g., thiazol-2-ylamino in 7t) exhibit higher melting points (>230°C), likely due to increased crystallinity .
- Biological Activity : While the target compound’s activity remains uncharacterized, analogs like 7q and 7t were screened against cancer cell lines (e.g., HeLa, HCT116), demonstrating the benzothiazole scaffold’s relevance in oncology .
Electronic and Computational Insights
For example:
- The ethylpiperazine moiety could increase basicity compared to methylpiperazine derivatives (e.g., 1d), influencing solubility and pharmacokinetics .
Notes and Limitations
Data Gaps : Direct experimental data (e.g., melting point, biological activity) for the target compound are unavailable in the reviewed literature. Comparisons rely on structural analogs.
Biological Activity
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 402.56 g/mol. Its structure includes a benzo[d]thiazole ring , an ethylpiperazine moiety , and a piperidinylsulfonyl group , which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₃S |
| Molecular Weight | 402.56 g/mol |
| Structural Features | Benzothiazole, Piperazine, Sulfonamide |
Research indicates that this compound may act as a potent inhibitor of necroptosis, a form of programmed cell death. This mechanism is particularly relevant in cancer therapies where the regulation of cell death pathways is crucial for effective treatment outcomes. The compound's structural characteristics suggest interactions with specific receptors or enzymes, making it a subject of interest in pharmacological studies.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have shown it to have minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating its bactericidal action .
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bactericidal |
Antifungal Activity
The compound also demonstrates antifungal activity, particularly against Candida species. Studies indicate that it surpasses fluconazole in efficacy, with MIC values showing significant inhibition of biofilm formation .
Table 2: Antifungal Activity Data
| Fungus | MIC (μg/mL) | Comparison |
|---|---|---|
| Candida albicans | <50 | Superior to fluconazole |
Case Studies
One notable study evaluated the efficacy of this compound in combination with existing antimicrobial agents against resistant strains. The results showed enhanced activity when used in conjunction with other antibiotics, suggesting potential for use in combination therapies.
Another study focused on its anticancer properties, revealing that the compound inhibited tumor growth in xenograft models by inducing apoptosis through the modulation of growth factor signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
